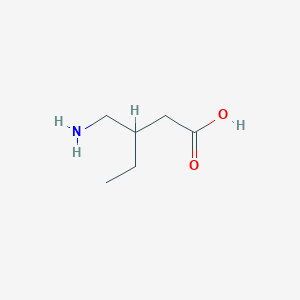

3-(Aminomethyl)pentanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

3-(aminomethyl)pentanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-2-5(4-7)3-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |

InChI Key |

MVIPFBVXMASPHV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)O)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Aminomethyl Carboxylic Acids

Chemo-enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions, offering an efficient and sustainable route to complex molecules. beilstein-journals.orgnih.gov This approach is particularly valuable for creating chiral compounds like 3-(aminomethyl)pentanoic acid with high enantiomeric purity.

Enzymatic Catalysis and Stereoselective Transformations

Enzymes are highly specific catalysts that can facilitate reactions with remarkable enantio- and regioselectivity under mild conditions. researchgate.netnih.gov In the synthesis of this compound, enzymatic catalysis is primarily employed for the kinetic resolution of racemic intermediates.

One key chemo-enzymatic method involves the use of nitrilases. epo.org For instance, the regio- and enantioselective hydrolysis of isobutylsuccinonitrile using a nitrilase from Arabis alpina (AaNIT) can produce (S)-3-cyano-5-methylhexanoic acid, a crucial intermediate for (S)-3-(aminomethyl)pentanoic acid. epo.org Researchers have engineered these enzymes, such as the N258D mutant of AaNIT, to enhance their catalytic activity and enantioselectivity, achieving an E value greater than 300 at high substrate concentrations. epo.org Similarly, immobilized Escherichia coli cells containing nitrilase from Brassica rapa have demonstrated high enantioselectivity (E > 150) in the hydrolysis of isobutylsuccinonitrile. epo.org

Lipases are another class of enzymes utilized for the resolution of racemic esters. researchgate.net For example, lipase (B570770) from Thermomyces lanuginosus, immobilized as cross-linked enzyme aggregates (CLEAs), has been used to resolve racemic diethyl 2-(1-cyano-3-methylbutyl)malonate. researchgate.net

The following table summarizes the enzymatic reactions used in the synthesis of this compound intermediates.

| Enzyme | Substrate | Product | Key Findings |

| Nitrilase (from Arabis alpina) | Isobutylsuccinonitrile | (S)-3-cyano-5-methylhexanoic acid | Engineered mutant (N258D) showed high activity and enantioselectivity (E > 300). epo.org |

| Nitrilase (from Brassica rapa) | Isobutylsuccinonitrile | (S)-3-cyano-5-methylhexanoic acid | Immobilized E. coli cells provided high enantioselectivity (E > 150) and conversion. epo.org |

| Lipase (from Thermomyces lanuginosus) | Racemic diethyl 2-(1-cyano-3-methylbutyl)malonate | Enantiomerically enriched cyano-diester | CLEA formulation of the lipase was effective in the resolution. researchgate.net |

Process Optimization for Yield and Purity

Downstream processing is also critical. For instance, after enzymatic resolution, the resulting (S)-3-cyano-5-methylhexanoic acid can be directly hydrogenated to (S)-3-(aminomethyl)pentanoic acid with a purity of 99.6% and an optical purity of 99.4%. epo.org The choice of solvent and temperature can significantly impact the efficiency of both the enzymatic reaction and subsequent chemical steps.

Total Synthesis Strategies

Convergent and Linear Synthesis Pathways

While specific examples for this compound are not extensively detailed as "convergent" in the provided results, the principles of fragment coupling are applied. For instance, a synthetic route might involve the preparation of a chiral building block that is then elaborated to the final product.

One-Pot Reaction Sequences

One-pot reactions, where multiple transformations are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource savings. nih.govrsc.org A one-pot procedure for the synthesis of 3-amino-3-arylpropionic acids, structurally related to this compound, has been developed, demonstrating the feasibility of this approach. scribd.com Such sequences can minimize solvent usage and purification steps, contributing to a more sustainable process. nih.gov

Asymmetric Synthesis and Enantioselective Control

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. uwindsor.cawikipedia.org This is crucial for this compound, as its biological activity is often associated with a single enantiomer.

A key strategy for the asymmetric synthesis of (S)-3-(aminomethyl)pentanoic acid is the asymmetric hydrogenation of a prochiral precursor. nih.gov For example, the hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium catalyst with a chiral ligand, such as Me-DuPHOS, yields the desired (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess (ee). nih.gov This intermediate is then hydrogenated further to produce the final product. nih.gov

Another approach involves the use of chiral auxiliaries. uwindsor.ca The Evans chiral auxiliary method, for instance, has been employed in the synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid, although more sustainable alternatives are often sought for large-scale production. researchgate.net

The following table highlights different asymmetric synthesis approaches for this compound.

| Method | Key Reagent/Catalyst | Intermediate | Enantioselectivity |

| Asymmetric Hydrogenation | Rhodium Me-DuPHOS catalyst | (S)-3-cyano-5-methylhexanoate | Very high ee |

| Chiral Auxiliary | Evans auxiliary (e.g., (4R,5S)-4-methyl-3-(1-oxo-4-methylpentyl)-5-phenyl-2-oxazolidinone) | Chiral alkylated product | High |

| Enzymatic Resolution | Lipolase | 2-carboxyethyl-3-cyano-5-methylhexanoic acid | High |

Derivatization and Analog Design

The core structure of this compound, a β-amino acid, offers versatile opportunities for chemical modification at both the amino and carboxylic acid functionalities. These modifications are crucial for exploring structure-activity relationships (SAR) and for developing tools to investigate biological systems.

Synthesis of Novel Aminomethyl Carboxylic Acid Derivatives

The synthesis of novel derivatives of this compound can be approached through various established and advanced methodologies, often drawing from synthetic strategies developed for structurally related compounds like pregabalin (B1679071) (3-(aminomethyl)-5-methylhexanoic acid). ijrpr.comgoogle.com Key to these syntheses is the strategic manipulation of functional groups to introduce diverse substituents, thereby modulating the physicochemical and biological properties of the parent molecule.

One common approach involves the derivatization of the primary amino group. This can be achieved through standard N-acylation reactions with a variety of acylating agents, such as acid chlorides or anhydrides, to yield a library of N-acyl derivatives. For instance, reaction with acetyl chloride would yield N-acetyl-3-(aminomethyl)pentanoic acid. Similarly, coupling with sulfonyl chlorides can produce sulfonamide derivatives.

Another synthetic avenue focuses on modifications of the carboxylic acid moiety. Esterification, through reaction with various alcohols under acidic conditions, can generate a series of esters with differing alkyl or aryl groups. Amidation of the carboxylic acid with a range of primary or secondary amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can produce a diverse set of amide derivatives. olemiss.edu

More complex analogs can be synthesized by introducing substituents onto the pentanoic acid backbone. Methodologies for achieving this often start from precursors where the desired substitution is already in place before the formation of the aminomethyl and carboxylic acid groups. For example, a Strecker synthesis approach, which has been used for analogs of pregabalin, could be adapted. ijrpr.com This would involve the reaction of an appropriately substituted aldehyde with cyanide and an amine source.

Table 1: Examples of Synthetic Derivatives of this compound

| Derivative Type | General Structure | Synthetic Reagents and Conditions |

|---|---|---|

| N-Acyl Derivatives | R-CO-NH-CH₂-CH(CH₂CH₃)-CH₂-COOH | Acid chloride (R-COCl) or Anhydride ( (RCO)₂O), Base |

| N-Sulfonyl Derivatives | R-SO₂-NH-CH₂-CH(CH₂CH₃)-CH₂-COOH | Sulfonyl chloride (R-SO₂Cl), Base |

| Ester Derivatives | H₂N-CH₂-CH(CH₂CH₃)-CH₂-COOR | Alcohol (R-OH), Acid catalyst |

| Amide Derivatives | H₂N-CH₂-CH(CH₂CH₃)-CH₂-CONR¹R² | Amine (HNR¹R²), Coupling agent (e.g., EDC) |

Chemical Modification for Probe Development

The development of chemical probes from this compound is essential for studying its interactions with biological targets and its mechanism of action. These probes are typically designed by attaching a reporter group, such as a fluorescent tag, a radioisotope, or a photoaffinity label, to the core molecule without significantly altering its biological activity.

Fluorescent probes are widely used for visualizing the localization of a molecule within cells or tissues. The primary amino group of this compound is a prime site for the attachment of fluorescent dyes. Reagents like fluorescein (B123965) isothiocyanate (FITC) or rhodamine B isothiocyanate can be reacted with the amino group to form stable thiourea (B124793) linkages. Alternatively, N-hydroxysuccinimide (NHS) esters of various fluorophores can be coupled to the amino group to form amide bonds. biomers.net The choice of fluorophore can be tailored for specific applications, considering factors like excitation and emission wavelengths, quantum yield, and photostability. The derivatization of β-amino acids with fluorescent tags like o-phthalaldehyde/β-mercaptoethanol has been demonstrated for analytical purposes. nih.gov

For applications in positron emission tomography (PET), radiolabeling of this compound or its derivatives is necessary. This can involve the incorporation of radioisotopes such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). The synthesis of such probes requires specialized, rapid synthetic methods due to the short half-lives of these isotopes. For instance, a precursor molecule could be designed with a suitable leaving group for nucleophilic substitution with [¹⁸F]fluoride. While specific examples for this compound are not prevalent in the literature, the development of PET probes for related amino acid receptors provides a strategic framework. nih.gov

Photoaffinity labeling is a powerful technique to identify the binding partners of a molecule. This involves incorporating a photoreactive group, such as an azido (B1232118) or benzophenone (B1666685) moiety, into the structure of this compound. Upon photoactivation, this group forms a covalent bond with nearby molecules, allowing for their subsequent identification.

The design of any chemical probe requires a careful balance between the properties of the reporter group and the need to maintain the biological activity of the parent compound. Often, a linker or spacer molecule is introduced between the core structure and the reporter group to minimize steric hindrance and preserve binding affinity.

Table 2: Strategies for Chemical Probe Development from this compound

| Probe Type | Reporter Group | Attachment Strategy | Potential Application |

|---|---|---|---|

| Fluorescent Probe | Fluorescein, Rhodamine, etc. | Coupling to the amino group via isothiocyanate or NHS-ester chemistry. biomers.net | Cellular imaging, Flow cytometry |

| Radiolabeled Probe | ¹¹C, ¹⁸F | Introduction of the radioisotope in the final synthetic steps. nih.gov | In vivo imaging (PET) |

| Photoaffinity Probe | Azide, Benzophenone | Incorporation of the photoreactive moiety into the molecular structure. | Identification of binding partners |

| Biotinylated Probe | Biotin | Coupling to the amino group, often via an NHS-ester linker. | Affinity purification, Detection |

Molecular Target Identification and Mechanistic Investigation

Studies on Voltage-Gated Calcium Channel Auxiliary Subunit Interactions

VGCCs are complex proteins composed of a pore-forming α1 subunit and auxiliary subunits, including α2δ, β, and γ. ucl.ac.uknih.gov The α2δ and β subunits are crucial for the trafficking and functional expression of the channel at the plasma membrane and for modulating its biophysical properties. ucl.ac.uknih.gov

Research has consistently shown that 3-(Aminomethyl)pentanoic acid and its derivatives, like gabapentin (B195806) and pregabalin (B1679071), bind with high affinity to the α2δ auxiliary subunit of VGCCs. jpccr.euresearchgate.net Specifically, the α2δ-1 and α2δ-2 subunits are the primary targets, while there is no significant affinity for the α2δ-3 subunit. researchgate.net

The binding affinity of gabapentin, a related compound, for different α2δ subunits has been quantified, providing insight into the selectivity of these ligands. The dissociation constant (Kd) for gabapentin binding to α2δ-2 is reported to be 153 nM, which is a lower affinity compared to its binding to α2δ-1 (Kd = 59 nM). researchgate.net These findings highlight the selective interaction of this class of compounds with specific isoforms of the α2δ subunit.

| Subunit | Dissociation Constant (Kd) | Reference |

|---|---|---|

| α2δ-1 | 59 nM | researchgate.net |

| α2δ-2 | 153 nM | researchgate.net |

| α2δ-3 | No significant binding | researchgate.net |

The binding of ligands like this compound to the α2δ subunit modulates the function of VGCCs. This interaction is thought to reduce the release of excitatory neurotransmitters. The α2δ subunits themselves play a significant role in trafficking VGCCs to the cell surface and to specific neuronal domains. nih.gov Emerging evidence also suggests that α2δ subunits may have functions independent of calcium channel activity, such as in synaptogenesis. ucl.ac.uk

While the precise mechanism is still under investigation, it is proposed that the binding of these ligands to the α2δ subunit interferes with its normal function in promoting the trafficking and cell surface expression of the calcium channel complex. pharmacompass.com This leads to a reduction in the number of functional calcium channels at the presynaptic terminal, thereby decreasing calcium influx and subsequent neurotransmitter release. jpccr.eu

Exploration of Other Potential Molecular Binding Sites

While the primary target of this compound is well-established, research has explored other potential molecular interactions.

Adenosine (B11128) receptors, which are G-protein-coupled receptors, are involved in a wide range of physiological processes. plos.orgmdpi.comsemanticscholar.org There are four main subtypes: A1, A2A, A2B, and A3. plos.orgsigmaaldrich.com While some studies investigate the broad landscape of neurological drug targets, there is currently no direct and substantial evidence to suggest that this compound significantly interacts with adenosine receptors as a primary mechanism of action.

Voltage-gated potassium (Kv) channels are crucial for regulating neuronal excitability by controlling the repolarization phase of the action potential. mdpi.comebi.ac.uk These channels are diverse, with multiple subfamilies and auxiliary subunits that modulate their function. nih.govnih.gov Although some drugs can modulate Kv channels by interacting with their auxiliary proteins, current research on this compound has not identified a direct or significant modulatory effect on voltage-gated potassium channels as a key component of its mechanism.

Neurotransmitter System Modulation

Impact on Excitatory Neurotransmitter Release Mechanisms

The principal mechanism of action for this compound involves its potent binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system. pharmacompass.com This interaction is highly specific and is considered the key to its pharmacological effects.

By binding to the α2δ subunit, the compound modulates the function of these calcium channels. This modulation leads to a reduction in the influx of calcium into presynaptic neurons following a nerve impulse. pharmacompass.com Since calcium influx is a critical step for the fusion of synaptic vesicles with the presynaptic membrane, this reduction curtails the release of several excitatory neurotransmitters into the synaptic cleft. pharmacompass.com

The consequence is a decrease in postsynaptic excitation, which contributes to the compound's effects in conditions marked by excessive neuronal activity. Research has demonstrated that this mechanism leads to a diminished release of several key excitatory neurotransmitters, including glutamate (B1630785), norepinephrine, substance P, and calcitonin gene-related peptide. pharmacompass.com

Table 1: Modulation of Excitatory Neurotransmitter Release

| Neurotransmitter | Receptor/Channel Target | Effect of this compound | Functional Consequence |

|---|---|---|---|

| Glutamate | Voltage-Gated Calcium Channels (α2δ subunit) | Reduces depolarization-induced release | Decreased glutamatergic neurotransmission |

| Norepinephrine | Voltage-Gated Calcium Channels (α2δ subunit) | Modulates presynaptic release | Reduced noradrenergic signaling |

| Substance P | Voltage-Gated Calcium Channels (α2δ subunit) | Inhibits release from presynaptic terminals | Attenuation of nociceptive signaling |

| Calcitonin Gene-Related Peptide (CGRP) | Voltage-Gated Calcium Channels (α2δ subunit) | Modulates presynaptic release | Reduced peptide-mediated signaling |

Influence on Inhibitory Neurotransmitter Pathways

While this compound is structurally related to GABA, the brain's primary inhibitory neurotransmitter, its influence on inhibitory pathways is largely indirect and distinct from that of GABA receptor agonists. google.comgoogle.com

Scientific studies have shown that this compound does not bind directly to GABA-A or GABA-B receptors, nor does it affect GABA uptake or degradation. pharmacompass.com This lack of direct GABAergic activity distinguishes it from many other compounds that enhance inhibitory neurotransmission, such as benzodiazepines.

However, some research indicates that certain forms of the compound may have an alternative, albeit less central, mechanism of action by influencing GABA synthesis. It has been suggested that it can activate L-glutamic acid decarboxylase (GAD), the enzyme responsible for converting the excitatory neurotransmitter glutamate into the inhibitory neurotransmitter GABA. google.com An increase in GAD activity would lead to higher concentrations of GABA in the brain, thereby enhancing inhibitory tone. nih.gov

The predominant view holds that the compound's beneficial effects on conditions of neuronal hyperexcitability stem from its primary action of reducing excitatory neurotransmitter release. pharmacompass.com By dampening excessive excitatory signals, it helps restore a more balanced state between excitatory and inhibitory systems within the brain. nih.gov

Table 2: Interaction with Inhibitory Neurotransmitter Systems

| Pathway/Target | Direct Effect of this compound | Indirect Effect | Reported Outcome |

|---|---|---|---|

| GABA-A / GABA-B Receptors | No demonstrated binding or functional modulation. pharmacompass.com | N/A | Does not directly mimic GABA at its primary receptors. |

| GABA Synthesis (via GAD) | Some evidence suggests potential activation of L-glutamic acid decarboxylase (GAD). google.com | N/A | May potentially increase synthesis of GABA from glutamate. |

| Overall Excitatory/Inhibitory Balance | N/A | Reduces the release of excitatory neurotransmitters (e.g., glutamate). pharmacompass.com | Helps to normalize neuronal activity by decreasing the ratio of excitatory to inhibitory signaling. |

Structural Biology of Ligand Receptor Interactions

Characterization of Binding Site Architecture

The binding site for gabapentinoids is located within the extracellular CaVα2δ-1 subunit, specifically in a region known as the dCache1 domain nih.govnih.govescholarship.orgucsd.edu. This domain forms a well-defined pocket that completely encapsulates the ligand upon binding nih.govnih.govucsd.edubiorxiv.org. The architecture of this binding site is critical for its specificity, explaining why gabapentinoids bind selectively to the α2δ-1 and α2δ-2 isoforms but not to the related α2δ-3 and α2δ-4 isoforms cell.comnih.gov.

Structural analysis reveals that the pocket is shaped by several key amino acid residues that create a specific chemical environment tailored for the ligand. The differences in the amino acid sequences at this site between gabapentinoid-sensitive (α2δ-1, α2δ-2) and insensitive (α2δ-3, α2δ-4) isoforms are responsible for this selectivity. For instance, substitutions in the insensitive isoforms can introduce steric clashes or alter the polarity of the pocket, thereby preventing effective binding nih.govbiorxiv.org.

Analysis of Molecular Recognition Events

Molecular recognition between gabapentinoids and the CaVα2δ-1 subunit is a highly specific process governed by a series of non-covalent interactions. The ligand, which shares a γ-amino acid scaffold with 3-(Aminomethyl)pentanoic acid, is precisely oriented within the binding pocket to maximize these favorable contacts.

A crucial feature of the ligand-receptor interaction is an extensive network of hydrogen bonds that anchor the ligand in place. The amino (-NH2) and carboxylate (-COOH) groups, which are present in both gabapentin (B195806) and this compound, are the primary participants in this network cell.comnih.gov.

Cryo-EM structures show that the carboxylate group of gabapentin forms bidentate hydrogen bonds with the guanidinium group of a key arginine residue (Arg243) escholarship.org. Additional hydrogen bonds are formed with other residues within the pocket, creating a stable coordination complex cell.combiorxiv.org. Similarly, the amino group of the ligand is also coordinated by hydrogen bonds with specific residues, including a tyrosine and an aspartate nih.govbiorxiv.org. This common hydrogen bond network is a signature feature for the recognition of amino acid-derived ligands within dCache domains cell.combiorxiv.org.

Table 1: Key Hydrogen Bond Interactions in the Gabapentin-CaVα2δ-1 Complex

| Ligand Moiety | Interacting Residue in CaVα2δ-1 | Interaction Type | Reference |

| Carboxylate Group | Arg243 | Bidentate Hydrogen Bond | escholarship.org |

| Carboxylate Group | Tyr238 | Hydrogen Bond | nih.govbiorxiv.org |

| Carboxylate Group | Trp245 | Hydrogen Bond | nih.govbiorxiv.org |

| Amino Group | Tyr452 | Hydrogen Bond | nih.govbiorxiv.org |

| Amino Group | Asp493 | Hydrogen Bond | nih.gov |

Beyond hydrogen bonding, the stability of the complex is reinforced by both hydrophobic and electrostatic interactions. The aliphatic portion of the gabapentinoid ligand—the cyclohexyl ring in gabapentin or the pentyl chain in this compound—is accommodated within a hydrophobic region of the binding pocket researchgate.net. This interaction is primarily driven by van der Waals forces.

Mapping of the binding site reveals that residues contributing to this hydrophobic pocket are essential for high-affinity binding researchgate.net. The hydrogen bonds formed between the charged amino and carboxylate groups of the ligand and the polar residues of the receptor represent the primary electrostatic contributions to the binding energy. The precise arrangement of these interactions ensures that only ligands with the correct shape, size, and charge distribution can bind effectively.

Conformational Dynamics and Allosteric Modulation

The binding of a ligand to its receptor is often associated with conformational changes in both molecules. While high-resolution structures provide a static image of the bound state, the interaction is a dynamic process. It is proposed that the binding of gabapentinoids to the CaVα2δ-1 subunit modulates the function of the CaV channel complex, not by directly blocking the ion pore, but by affecting the trafficking and cell surface expression of the channel nih.govnih.govnih.gov. This mechanism implies that ligand binding induces a conformational change in the α2δ subunit that interferes with its normal function in promoting channel trafficking to the presynaptic membrane nih.govnih.gov.

Furthermore, the binding of gabapentinoids can be allosterically modulated. Studies have shown that compounds like ruthenium red, spermine, and MgCl2 can alter the binding kinetics of gabapentin without competing for the same site nih.govresearchgate.net. These allosteric modulators slow the association and dissociation of gabapentin, suggesting they induce conformational changes in the receptor that affect the accessibility or shape of the primary binding pocket nih.gov. This provides further evidence that the CaVα2δ subunit is a dynamic protein whose conformation and function can be influenced by the binding of small molecules at distinct sites.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net For 3-(Aminomethyl)pentanoic acid, docking simulations are primarily employed to understand its binding mode within the active sites of its biological targets, such as GABA receptors (GABA-A, GABA-B) and the enzyme GABA aminotransferase (GABA-AT). mdpi.comnih.govnih.gov

Docking studies on GABA analogs reveal that the binding pocket is often located at the interface of protein subunits, such as the α+β- interface of the GABA-A receptor. researchgate.net The binding is typically characterized by specific electrostatic and hydrogen-bonding interactions. The carboxylate group of the ligand generally interacts with positively charged residues like arginine, while the protonated amino group forms hydrogen bonds or cation-π interactions with aromatic residues like tyrosine. nih.gov

In studies of GABA analogs binding to the GABA-C receptor, molecular dynamics simulations have shown that the amine group of GABA can form cation-π interactions with Tyr102 and Tyr198, and hydrogen bonds with several residues including Gln83, Glu220, Ser243, and most importantly, Arg104. nih.gov The carboxylate group, in turn, has been observed to form hydrogen bonds with Arg158. nih.gov It is hypothesized that this compound would adopt a similar binding pose, with its charged moieties anchoring it within the receptor's binding site.

The binding affinity, often expressed as a docking score or binding energy (kcal/mol), provides a quantitative estimate of the ligand's potency. Lower binding energy values suggest a more favorable interaction. nih.gov

| Ligand (GABA Analog) | Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothesized for 3-AP) |

| GABA | GABA-A Receptor | -38.57 researchgate.net | Arg, Tyr, Glu, Val, Leu |

| 2-methyl-GABA | GABA-A Receptor | -40.17 researchgate.net | Arg, Tyr, Glu, Val, Leu |

| 4-methyl-GABA | GABA-A Receptor | -40.22 researchgate.net | Arg, Tyr, Glu, Val, Leu |

| This compound | GABA-A Receptor | (Predicted) | Arg, Tyr, Glu, Val, Leu |

Table 1: Comparative binding energies of GABA analogs from a molecular docking study against the GABA-A receptor. The binding mode for this compound is predicted based on the behavior of these structurally similar compounds.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure of molecules, providing deep insights into their intrinsic properties and chemical reactivity. northwestern.edupku.edu.cnresearchgate.net For this compound, QM calculations can determine its optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

DFT studies on the related compound 2-(Aminomethyl)pentanoic acid at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO energy gap of approximately 5.2 eV, which suggests moderate stability against electrophilic attack. Similar calculations for this compound would provide its specific electronic profile.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, high electron density is expected around the carboxylic oxygen atoms, making them sites for hydrogen bond acceptance, while the region around the protonated amino group is electron-poor, favoring interactions with negatively charged residues. researchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. In QSAR studies of baclofen (B1667701) analogs, HOMO and LUMO energies were found to be strongly correlated with binding activity at the GABA-B receptor. nih.gov

| Quantum Mechanical Parameter | Property Investigated | Finding for GABA Analogs | Relevance for this compound |

| HOMO-LUMO Energy Gap | Chemical Stability & Reactivity | ~5.2 eV for 2-(Aminomethyl)pentanoic acid. | Indicates moderate kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Charge Distribution | High negative potential on carboxyl group; positive potential on amino group. researchgate.net | Predicts sites for electrostatic and hydrogen-bonding interactions. |

| Natural Bond Orbital (NBO) Analysis | Hyperconjugation/Electron Delocalization | Strong hyperconjugation involving the amine nitrogen lone pair. | Reveals stabilizing intramolecular electronic interactions. |

Table 3: Key electronic properties derived from quantum mechanical calculations and their significance for understanding the reactivity of this compound.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activity. conicet.gov.ar For GABA analogs like this compound, QSAR models are developed to predict anticonvulsant or receptor binding activity based on calculated molecular descriptors. nih.govniscpr.res.in

A QSAR model is typically represented by a linear or non-linear equation where the biological activity (e.g., pIC50) is a function of various descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. mdpi.comniscpr.res.in Genetic function algorithms are often used to select the most relevant descriptors for building a statistically robust model. nih.gov

For example, a QSAR study on GABA analogs as GABA-AT inhibitors found that descriptors like Non-1,4 van der Waals energy, HOMO energy, and LogP were important for predicting inhibitory activity. niscpr.res.in Another study on heterocyclic GABA analogs identified a 3D molecular descriptor, T(O..S), representing the distance between oxygen and sulfur atoms, as having a positive correlation with GABA-AT inhibition. mdpi.com

A hypothetical QSAR model for a series of aminopentanoic acid derivatives might look like: pIC50 = c0 + c1(LogP) - c2(LUMO) + c3*(Molecular_Volume)

The statistical quality of a QSAR model is assessed using parameters like the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q² or R²cv), and the external validation coefficient (R²pred). nih.govhep.com.cn A robust and predictive model will have high values for these statistical metrics. Such models are invaluable for virtually screening new compounds and prioritizing synthesis efforts toward more potent derivatives. mdpi.com

| Statistical Parameter | Description | Acceptable Value | Purpose |

| R² (Squared Correlation Coefficient) | Measures the goodness-of-fit of the model to the training data. | > 0.6 | Indicates how well the model explains the variance in the data. |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model (often via leave-one-out). | > 0.5 | Assesses the robustness and internal predictability of the model. |

| R²pred (External Validation R²) | Measures the ability of the model to predict the activity of an external test set. | > 0.6 | Confirms the model's predictive power on new, unseen data. |

Table 4: Common statistical parameters for validating a QSAR model. These metrics are essential for ensuring a derived model is statistically significant and has predictive utility.

Advanced Analytical Chemistry Techniques for Characterization and Quantification

Spectroscopic Methodologies

Spectroscopic techniques are used to elucidate the structure of 3-(Aminomethyl)pentanoic acid and to quantify it, sometimes in conjunction with chromatographic methods.

Direct UV-Vis spectrophotometry is generally not a suitable method for the quantification of this compound. This is because the molecule lacks a chromophore that absorbs significantly in the UV-Vis region (200-800 nm). ajrconline.org Carboxylic acids typically show a weak absorption band around 210 nm, which is often subject to interference from other substances. libretexts.org

To enable quantification by UV-Vis spectrophotometry, indirect methods involving derivatization or complex formation can be employed. For instance, a method has been developed for the related compound pregabalin (B1679071), which involves the formation of a colored ion-pair complex with a reagent like Bromophenol Blue. ajrconline.org This complex exhibits a maximum absorbance at a specific wavelength (e.g., 592 nm), allowing for its colorimetric determination. ajrconline.org

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, characteristic signals are expected. The acidic proton of the carboxylic acid (–COOH) is typically highly deshielded and appears as a broad singlet in the downfield region of 10-12 ppm. libretexts.org The protons on the carbon adjacent to the carboxylic acid (α-protons) would resonate around 2-3 ppm. libretexts.org The protons on the carbon bearing the aminomethyl group and the aminomethyl protons themselves would appear at distinct chemical shifts, influenced by the electronegativity of the nitrogen atom.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region, typically between 160 and 180 ppm. libretexts.org The carbons attached to the nitrogen of the amino group and the other aliphatic carbons in the pentanoic acid chain will appear at higher field strengths.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10 - 12 (broad singlet) libretexts.org |

| ¹H | Protons α to -COOH (-CH₂COOH) | 2 - 3 libretexts.org |

| ¹³C | Carbonyl Carbon (-COOH) | 160 - 180 libretexts.org |

| ¹³C | Aliphatic Carbons (-CH₂-, -CH-) | 10 - 60 |

Mass spectrometry is a sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for both structural confirmation and quantification. When coupled with a chromatographic inlet like GC or LC, it provides highly specific data.

For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are often used to generate the protonated molecule [M+H]⁺. The accurate mass of this ion can be used to confirm the elemental composition of the molecule.

Electron Ionization (EI), commonly used in GC-MS, is a higher-energy technique that leads to extensive fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for identification. For short-chain carboxylic acids, characteristic fragmentation includes the loss of an OH group (M-17) and the loss of the entire COOH group (M-45). libretexts.org The fragmentation of the aminomethylpentanoic acid structure would also involve cleavages at the C-C bonds of the pentane (B18724) chain and cleavage adjacent to the nitrogen atom.

| Ionization Technique | Expected Ion | Characteristic Fragments |

|---|---|---|

| Electrospray Ionization (ESI) | [M+H]⁺ | Minimal fragmentation, primarily the molecular ion. |

| Electron Ionization (EI) | Molecular Ion (M⁺) | Loss of •OH (M-17), Loss of •COOH (M-45), and other fragments from the alkyl chain and aminomethyl group. libretexts.org |

Electrophoretic and Kinetic Assays

Electrophoretic and kinetic methods provide powerful means for the separation and quantification of small molecules like this compound. These techniques leverage the compound's physicochemical properties to achieve high-resolution analysis.

Capillary electrophoresis (CE) is a family of high-efficiency separation techniques performed in narrow-bore capillaries under the influence of a high-voltage electric field. wikipedia.orgsciex.com For a small amino acid derivative like this compound, which lacks a strong chromophore, direct UV detection is often challenging. Therefore, analytical strategies typically involve derivatization or the use of indirect detection methods. creative-proteomics.comoup.com

Derivatization Strategies: A common approach involves pre-column derivatization, where the analyte is reacted with a labeling agent to attach a moiety that is readily detectable. For amino acids, reagents like naphthalene-2,3-dicarboxaldehyde (NDA) can be used to form highly fluorescent cyanobenz[f]isoindole (CBI) derivatives. nih.gov Similarly, 5-dimethylamino-1-naphthalene sulfonyl (dansyl) derivatives are frequently employed, allowing for sensitive fluorescence or UV detection. tandfonline.comtandfonline.com These derivatized molecules can then be separated with high efficiency using Capillary Zone Electrophoresis (CZE), the most common mode of CE. libretexts.org

Separation and Detection: The separation in CZE is based on differences in the electrophoretic mobility of the analytes, which is influenced by their charge-to-size ratio. libretexts.org The use of a background electrolyte (BGE) is crucial, and its composition, pH, and concentration are optimized to achieve the desired separation. oup.com For enhanced sensitivity, especially for trace-level analysis, online concentration or "stacking" techniques can be implemented. Field-amplified sample stacking, for instance, involves injecting the sample in a low-conductivity matrix, causing the analytes to concentrate into a narrow band at the boundary of the higher-conductivity BGE, thereby significantly lowering detection limits. wikipedia.org Detection is commonly performed using UV-Vis or, for derivatized compounds, laser-induced fluorescence (LIF), which offers exceptionally high sensitivity. creative-proteomics.com Coupling CE with mass spectrometry (CE-MS) provides another powerful tool, offering both high separation efficiency and definitive identification based on mass-to-charge ratio. creative-proteomics.comcambridge.org

Kinetic spectrophotometric methods offer a simple, cost-effective, and sensitive alternative for the quantification of this compound. These methods are based on monitoring the rate of a chemical reaction in which the analyte is a reactant, and the formation of a colored product is followed over time using a spectrophotometer. nih.govnih.govminarjournal.com

A well-established reaction for primary amines and amino acids is the reaction with ninhydrin (B49086), which produces a distinctive purple-colored product known as Ruhemann's purple. tandfonline.comacs.orgnih.govscielo.org.za A kinetic method for the structurally similar compound, 3-amino methyl hexanoic acid (pregabalin), has been developed based on this reaction. scielo.org.za In this approach, the reaction between the compound and ninhydrin is carried out at an elevated temperature (e.g., 70 °C), and the increase in absorbance of the resulting colored complex is measured at a specific wavelength (e.g., 575 nm) as a function of time. scielo.org.za

The rate of the reaction can be correlated to the initial concentration of the analyte. Several kinetic methods can be employed for quantification:

Initial-Rate Method: The initial rate of the reaction (v₀) is determined from the slope of the absorbance-time curve at the beginning of the reaction. A linear relationship is typically observed between the logarithm of the initial rate and the logarithm of the analyte's molar concentration. minarjournal.comscielo.org.za

Rate-Constant Method: Under pseudo-first-order conditions (where the concentration of ninhydrin is in large excess), the rate constant of the reaction can be determined, which is proportional to the analyte concentration. scielo.org.za

Fixed-Time Method: This is often the most practical approach, where the absorbance is measured at a predetermined, fixed time point during the reaction. A calibration curve is constructed by plotting the absorbance at this fixed time against the corresponding analyte concentrations. nih.govminarjournal.comscielo.org.za

These kinetic approaches have demonstrated good linearity and sensitivity for quantifying similar amino acid derivatives in various samples. scielo.org.za

| Kinetic Method | Linear Range (µg/mL) | Correlation Coefficient (r) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

|---|---|---|---|---|

| Initial-Rate | 10-30 | >0.9990 | 0.76 - 0.95 | 1.2 - 1.5 |

| Rate-Constant | 10-30 | >0.9990 | 0.76 - 0.95 | 1.2 - 1.5 |

| Fixed-Time (80 min) | 10-30 | >0.9990 | 0.76 - 0.95 | 1.2 - 1.5 |

Method Validation and Optimization Protocols

The development of any analytical method for the quantification of this compound must be followed by rigorous validation to ensure its suitability for the intended purpose. researchgate.netspringernature.com Method validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of the target analyte. The validation process is guided by internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH). springernature.com

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by linear regression analysis of the calibration curve.

Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known amount of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Parameter | Result |

|---|---|

| Linearity (Correlation Coefficient, r) | > 0.9990 |

| Accuracy (% Recovery) | 98.38% to 102.12% |

| Precision (RSD) | < 1.4% |

| LOD (µg/mL) | 0.76 - 0.95 |

| LOQ (µg/mL) | 1.2 - 1.5 |

Optimization Protocols: Before validation, the analytical method must be optimized to ensure it is robust and fit for purpose. Optimization involves systematically adjusting various method parameters to achieve the best performance (e.g., highest sensitivity, best resolution, shortest analysis time). Modern approaches to optimization often employ experimental design, such as factorial design. This statistical approach allows for the simultaneous evaluation of multiple factors (e.g., reagent concentration, pH, temperature, reaction time) and their interactions, leading to an efficient and thorough optimization of the analytical procedure.

Chemical Biology Applications and Research Tool Development

Design and Application of Chemical Probes for Target Validation

The development of chemical probes is a cornerstone of modern chemical biology, providing powerful tools to dissect complex biological processes. wikipedia.org These small molecules are engineered to interact with specific protein targets, enabling researchers to modify their activity and thereby determine their function. nih.gov A typical chemical probe consists of three key components: a ligand that confers selectivity for the target protein, a reactive group (or "warhead") designed to form a covalent bond with the target, and a reporter tag (such as a fluorophore or a bio-orthogonal handle like an alkyne) for visualization and enrichment. scbt.com

For 3-(Aminomethyl)pentanoic acid, its inherent structure serves as the foundational ligand or scaffold for probe design. Its close structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests that its biological targets are likely components of the GABAergic system, such as receptors, transporters, or metabolic enzymes. researchgate.net To create a chemical probe, this scaffold would be chemically modified to incorporate a reactive group and a reporter tag. For instance, a photo-activatable group like a diazirine could be added, which forms a covalent bond with the target protein upon UV irradiation. frontiersin.orgcsic.es An alkyne tag could also be included, allowing for subsequent "click chemistry" reactions to attach analytical handles for detection or purification. frontiersin.org

The primary application of such a probe would be for target validation through methods like affinity-based protein profiling (ABPP). csic.es In an ABPP experiment, the this compound-derived probe would be introduced into a complex biological system, such as a cell lysate or even a living cell. The probe would bind to its specific protein targets, and the reactive group would then be triggered to form a permanent covalent linkage. Following this, the reporter tag would be used to isolate the probe-protein complexes. The captured proteins can then be identified using advanced proteomic techniques like mass spectrometry. This process provides direct evidence of the molecular interactions of this compound, validating its cellular targets and offering a clear path to understanding its mechanism of action. csic.es

Utilization in Cellular and Subcellular System Studies

To understand the mechanism of action of this compound at a functional level, cellular and subcellular studies are indispensable. Such investigations typically employ in vitro systems, such as primary neuronal cultures, to observe the compound's direct effects on neuronal activity. acs.orgnih.gov By applying the compound to cultured neurons, researchers can measure changes in neuronal excitability, ion channel function, and the release of various neurotransmitters. frontiersin.orgnih.gov

Studies on its close analogues, the gabapentinoids, have revealed that their primary molecular target is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs). wikipedia.orgnih.govnih.gov These channels are critical for neuronal function, as their opening leads to calcium influx, a key trigger for neurotransmitter release. frontiersin.org Therefore, cellular assays would focus on how this compound modulates VGCC activity.

| System Level | Focus of Study | Key Findings for Analogues (Gabapentinoids) |

| Cellular | Effects on neuronal activity and neurotransmitter release. | Reduces the release of excitatory neurotransmitters, including glutamate (B1630785) and substance P. frontiersin.orgmdpi.com |

| Subcellular | Interaction with specific protein targets and their localization. | Binds to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). nih.govnih.gov |

| Molecular Mechanism | Impact on protein trafficking and function. | Inhibits the forward trafficking and recycling of the α2δ-1 subunit to the plasma membrane, reducing the number of functional channels. researchgate.netnih.govpnas.org |

| Functional Outcome | Change in ion flux and synaptic transmission. | Decreased presynaptic calcium influx, leading to dampened neuronal excitability. mdpi.compnas.org |

Future Research Directions and Unaddressed Scientific Questions

Exploration of Novel Synthetic Routes and Green Chemistry Principles

The future of synthesizing 3-(Aminomethyl)pentanoic acid and its derivatives lies in the development of more efficient, cost-effective, and environmentally sustainable methods. google.com Research is moving beyond traditional synthetic schemes to embrace the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of safer reagents. ijsetpub.comucc.ie

Key areas for future synthetic exploration include:

Biocatalysis and Enzymatic Resolution: The use of enzymes like lipases and nitrilases has already shown promise in producing enantiomerically pure intermediates for related compounds. researchgate.netresearchgate.netlupinepublishers.com Future work should focus on discovering and engineering novel enzymes with higher specificity and efficiency for the synthesis of this compound. This approach offers mild reaction conditions, high selectivity, and a significantly reduced environmental footprint compared to conventional chemical resolutions. researchgate.net For instance, lipase-catalyzed kinetic resolution can effectively separate enantiomers, yielding optically pure products with high efficiency. researchgate.netlupinepublishers.com

Asymmetric Synthesis: Developing novel asymmetric syntheses is crucial to produce specific stereoisomers directly, thereby avoiding the need for resolving racemic mixtures. google.com This can involve the use of chiral catalysts or chiral starting materials derived from natural sources, such as S-Leucine. google.com Research into new chiral ligands and organocatalysts could lead to more direct and atom-economical routes. researchgate.net

Flow Chemistry: The application of continuous flow processes presents an opportunity to enhance reaction control, improve safety, and allow for easier scalability. This technology can lead to higher yields and purity while reducing reaction times and energy consumption. ijsetpub.com

By focusing on these innovative and green approaches, chemists can develop manufacturing processes that are not only economically viable but also aligned with modern standards of environmental responsibility.

Identification of Unexplored Molecular Targets and Biological Systems

While the biological activity of GABA analogs is often linked to their interaction with components of the GABAergic system, the full spectrum of molecular targets for this compound remains largely uncharacterized. Future research should aim to look beyond the known mechanisms of similar molecules and identify novel biological interactions.

Promising avenues for investigation include:

Broadening the Scope of Receptor Interaction: The primary mechanism of action for related compounds involves indirect modulation of GABA levels, for instance, through the activation of L-glutamic acid decarboxylase (GAD). google.com However, the potential for direct interaction with a wider range of receptors, including different subtypes of GABA receptors or other neurotransmitter systems, is an area ripe for exploration.

Multi-Target-Directed Ligand (MTDL) Approach: Modern drug discovery is increasingly focused on designing single molecules that can interact with multiple targets to address complex diseases. nih.gov Investigating whether this compound can act as an MTDL is a key unaddressed question. This could involve screening the compound against a panel of targets relevant to neuropathic pain, anxiety, or neurodegenerative diseases to uncover synergistic therapeutic effects. nih.govgoogle.com

Exploring Non-Canonical Roles: Research could probe the involvement of this compound in less-explored biological systems. This includes its potential role in inflammatory processes, metabolic pathways, or as a modulator of cellular transport systems. google.com Since non-canonical amino acids can be integrated into peptides, studying how this compound might affect peptide structure and function is another novel research direction. mdpi.com

Identifying new molecular targets and understanding the compound's effect on various biological systems will be crucial for unlocking its full therapeutic potential and discovering new applications.

Advancements in Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research into this compound. nih.gov An integrated approach can provide deeper insights into its chemical properties and biological activities, guiding more focused and efficient laboratory work.

Future research should leverage the following integrated strategies:

Computational Screening and Target Identification: In silico methods like molecular docking and reverse docking can be used to screen this compound against large databases of proteins to predict potential binding affinities and identify novel molecular targets. researchgate.net These computational "hits" can then be prioritized for experimental validation through biochemical and pharmacological assays. ontosight.ai

Structure-Activity Relationship (SAR) Studies: By combining computational predictions of how small structural modifications might affect binding with the actual synthesis and testing of new derivatives, researchers can more rapidly develop a comprehensive SAR. This allows for the rational design of analogs with improved potency or selectivity.

Validation of Physicochemical Properties: Computational tools can predict key properties like pKa and LogD, but these predictions must be validated through rigorous experimental methods. Integrating Density Functional Theory (DFT) calculations with experimental techniques like NMR and X-ray crystallography can provide a more complete and accurate picture of the molecule's structure and behavior.

Elucidation of Mechanism of Action: Computational simulations can model the dynamic interactions between this compound and its target proteins at an atomic level. These models can generate hypotheses about its mechanism of action that can be tested experimentally, for example, by creating site-directed mutations in the target protein and measuring the effect on binding.

This integrated workflow, where computational insights guide experimental studies and experimental data refines computational models, will be essential for efficiently navigating the complexities of this compound and unlocking its future potential.

Q & A

Q. What synthetic strategies are recommended for preparing 3-(Aminomethyl)pentanoic acid with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis often employs chiral auxiliaries or catalytic asymmetric hydrogenation. For example, retrosynthetic analysis using the Template_relevance Reaxys_biocatalysis model suggests coupling a β-amino alcohol precursor with a carboxylic acid derivative under Mitsunobu conditions. Protecting the amine group (e.g., with Boc or Fmoc) prior to coupling minimizes side reactions . Post-synthesis, chiral HPLC (e.g., using a CHIRALPAK® IA column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) verifies enantiopurity .

Q. How should researchers characterize the structural and thermal stability of this compound?

Methodological Answer: Combine spectroscopic and thermogravimetric methods:

- FTIR/NMR : Confirm the presence of the aminomethyl (-CH₂NH₂) and carboxylic acid (-COOH) groups. For NMR, use D₂O exchange to identify labile protons.

- DSC/TGA : Assess thermal stability under inert atmospheres (N₂ or Ar). Typical decomposition temperatures for similar pentanoic acid derivatives range from 180–220°C .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound in aqueous solutions?

Methodological Answer:

- pH control : Maintain solutions at pH 4–6 to prevent amine protonation or carboxylate deprotonation, which can alter reactivity.

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Waste disposal : Neutralize with 10% acetic acid before disposal, as amino-carboxylic acids can form hazardous salts with heavy metals .

Advanced Research Questions

Q. How do neuronal responses to this compound vary under modulation by neurotransmitters like GABA or glutamate?

Methodological Answer: Use in vitro electrophysiology (patch-clamp) on trigeminal ganglion neurons:

- Pre-treat cells with 30 µM GABA or 10 mM glutamate for 30 sec before applying this compound.

- Normalize responses to baseline (pre-tastant) and analyze via repeated-measures ANOVA with Tukey post-hoc tests (SPSS or Prism). Note: Submicromolar concentrations may desensitize ionotropic receptors, requiring dose-response curves .

Q. How can researchers resolve contradictory data between NMR and mass spectrometry (MS) for this compound derivatives?

Methodological Answer:

- NMR artifacts : Check for solvent impurities (e.g., residual DMSO-d₆ protons at 2.5 ppm) or incomplete deuteration.

- MS adducts : Use high-resolution MS (HRMS-ESI) to distinguish [M+H]⁺ from sodium/potassium adducts. For unstable derivatives, derivatize with dansyl chloride to enhance ionization .

- Cross-validation : Compare with IR carbonyl stretches (1700–1750 cm⁻¹) and melting points (if crystalline) .

Q. What are the kinetic parameters for enzymatic interactions involving this compound in MMP3 or IL-6 pathways?

Methodological Answer:

- MMP3 inhibition assays : Use recombinant human MMP3 (R&D Systems #513-MP) with a fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .

- IL-6 binding : Employ surface plasmon resonance (SPR) with anti-IL-6 nanobodies immobilized on gold arrays (TFGAs). Fit sensograms to a 1:1 Langmuir model to determine kₐ (association) and k𝒹 (dissociation) rates .

Data-Driven Challenges

Q. How to address discrepancies in reported melting points for this compound across literature sources?

Methodological Answer:

- Purity verification : Re-crystallize from ethanol/water (7:3 v/v) and analyze via HPLC (≥99% purity threshold).

- Polymorphism screening : Perform differential scanning calorimetry (DSC) at 5°C/min to detect multiple endotherms.

- Literature cross-check : Prioritize data from NIST Standard Reference Databases, which report error margins <1% for thermophysical properties .

Q. What analytical workflows are recommended for detecting trace impurities in this compound synthesized via novel routes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.